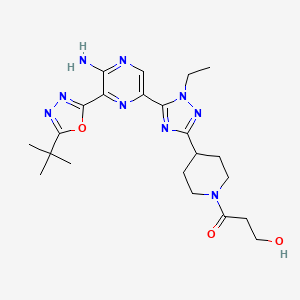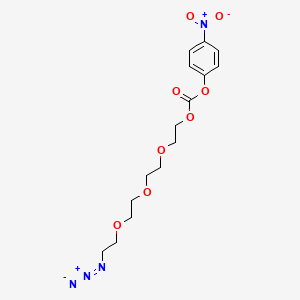
叠氮基-PEG4-4-硝基苯基碳酸酯
描述
Azido-PEG4-4-nitrophenyl carbonate is a polyethylene glycol (PEG) derivative containing an azide group and a reactive nitrophenyl carbonate group. The nitrophenyl carbonate group is reactive towards the amino group of lysine, forming stable urethane linkages. The azide group enables Click Chemistry, a powerful tool for bioconjugation and molecular assembly. The hydrophilic PEG spacer increases solubility in aqueous media .
科学研究应用
Azido-PEG4-4-nitrophenyl carbonate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other bioconjugates.
Biology: Employed in the modification of biomolecules for imaging and diagnostic purposes.
Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials and nanotechnology.
作用机制
Target of Action
Azido-PEG4-4-nitrophenyl carbonate is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system . The compound contains an azide group and a reactive nitrophenyl carbonate (NPC) group . The NPC group is reactive towards the amino group of lysine, forming stable urethane linkages .
Mode of Action
Azido-PEG4-4-nitrophenyl carbonate operates through a mechanism known as click chemistry . It contains an azide group that can undergo a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) with molecules containing alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .
Biochemical Pathways
The compound is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of Azido-PEG4-4-nitrophenyl carbonate is the selective degradation of target proteins . This is achieved through the formation of PROTACs, which harness the ubiquitin-proteasome system to degrade specific proteins .
Action Environment
The action of Azido-PEG4-4-nitrophenyl carbonate can be influenced by various environmental factors. For instance, the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) requires the presence of copper ions . Additionally, the compound’s solubility in aqueous media suggests that its action, efficacy, and stability could be influenced by the hydration status of the environment .
准备方法
Synthetic Routes and Reaction Conditions
Azido-PEG4-4-nitrophenyl carbonate is synthesized through a multi-step process involving the reaction of PEG with azide and nitrophenyl carbonate groups. The typical synthetic route involves the following steps:
PEG Functionalization: PEG is first functionalized with azide groups through a reaction with sodium azide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO).
Carbonate Formation: The azido-functionalized PEG is then reacted with 4-nitrophenyl chloroformate to form the nitrophenyl carbonate group. .
Industrial Production Methods
Industrial production of Azido-PEG4-4-nitrophenyl carbonate follows similar synthetic routes but on a larger scale. The process involves:
化学反应分析
Types of Reactions
Azido-PEG4-4-nitrophenyl carbonate undergoes several types of chemical reactions, including:
Click Chemistry: The azide group reacts with alkynes in the presence of a copper catalyst to form stable triazole linkages.
Substitution Reactions: The nitrophenyl carbonate group reacts with amines to form stable urethane linkages
Common Reagents and Conditions
Click Chemistry: Copper(I) bromide (CuBr) and sodium ascorbate are commonly used as catalysts. The reaction is typically carried out in a mixture of water and t-butanol at room temperature.
Substitution Reactions: Amines such as lysine are used as nucleophiles. .
Major Products Formed
Click Chemistry: The major product is a triazole-linked compound.
Substitution Reactions: The major product is a urethane-linked compound
相似化合物的比较
Azido-PEG4-4-nitrophenyl carbonate is unique due to its combination of azide and nitrophenyl carbonate groups, which provide dual reactivity. Similar compounds include:
Azido-PEG3-4-nitrophenyl carbonate: Contains a shorter PEG spacer, which may affect solubility and reactivity.
Azido-PEG4-4-nitrophenyl carbonate: Similar structure but with different functional groups, affecting its reactivity and applications
属性
IUPAC Name |
2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O8/c16-18-17-5-6-23-7-8-24-9-10-25-11-12-26-15(20)27-14-3-1-13(2-4-14)19(21)22/h1-4H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEBKYWFZPUXXJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)OCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,3R)-3-acetamido-N-[5-chloro-4-(5,5-dimethyl-4,6-dihydropyrrolo[1,2-b]pyrazol-3-yl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B605762.png)
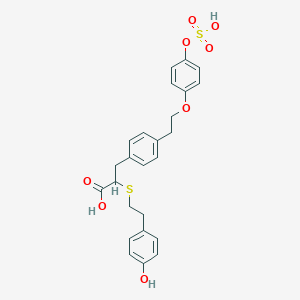
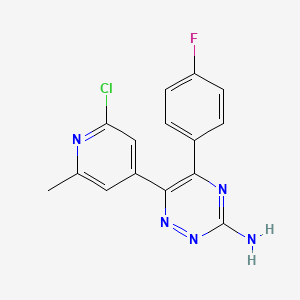
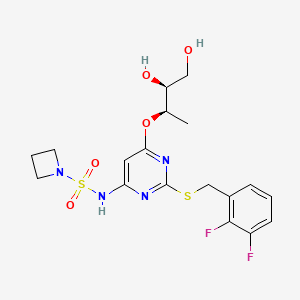
![(3~{r})-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-B]pyridazin-6-Yl)piperidin-4-Yl]phenoxy]ethyl]-1,3-Dimethyl-Piperazin-2-One](/img/structure/B605766.png)
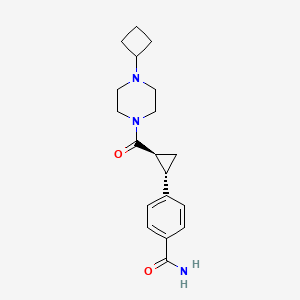
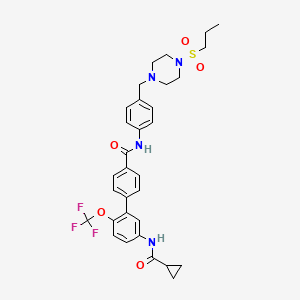
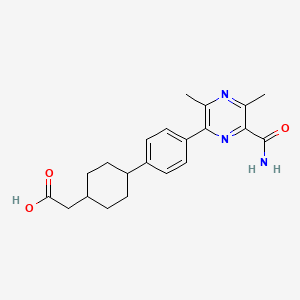
![3-(carbamoylamino)-5-(3-fluorophenyl)-N-[(3S)-piperidin-3-yl]thiophene-2-carboxamide;hydrochloride](/img/structure/B605778.png)
![(1R)-2-[(5S)-5-{[5-Chloro-2-(1H-tetrazol-1-yl)benzyl]carbamoyl}-4,5-dihydro-1H-pyrazol-1-yl]-1-(4-fluorophenyl)-2-oxoethyl propanoate](/img/structure/B605780.png)
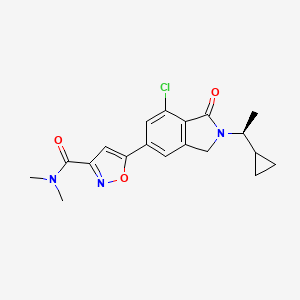
![methanesulfonic acid;7-methyl-5-[3-(piperazin-1-ylmethyl)-1,2,4-oxadiazol-5-yl]-2-[[4-(trifluoromethoxy)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B605782.png)

